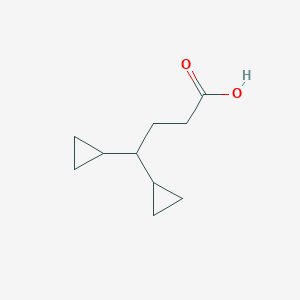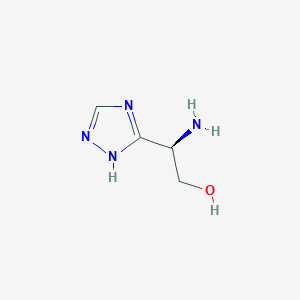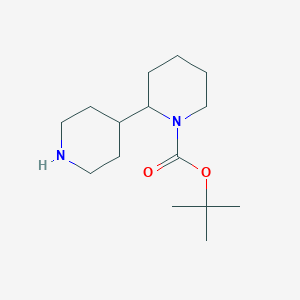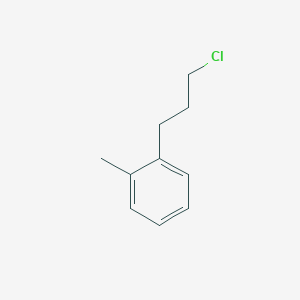
1-(3-Chloropropyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-methylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of toluene, where a chloropropyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to minimize by-products and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloropropyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-(3-Hydroxypropyl)-2-methylbenzene, 1-(3-Aminopropyl)-2-methylbenzene.
Oxidation: 1-(3-Carboxypropyl)-2-methylbenzene.
Reduction: 1-(3-Propyl)-2-methylbenzene.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the production of polymers and other advanced materials with specific properties.
Industrial Chemistry: The compound is employed in the manufacture of specialty chemicals and additives.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-2-methylbenzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde through a series of electron transfer steps.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-4-methylbenzene: Similar structure but with the chloropropyl group attached to a different position on the benzene ring.
1-(3-Chloropropyl)-2-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
1-(3-Chloropropyl)-2-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: 1-(3-Chloropropyl)-2-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the chloropropyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
85674-67-5 |
|---|---|
Fórmula molecular |
C10H13Cl |
Peso molecular |
168.66 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-2-methylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8H2,1H3 |
Clave InChI |
FTZLNJRUJGQMBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)
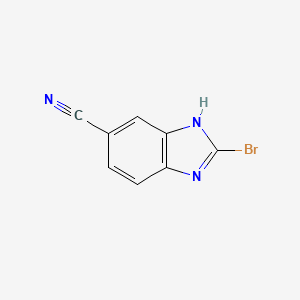

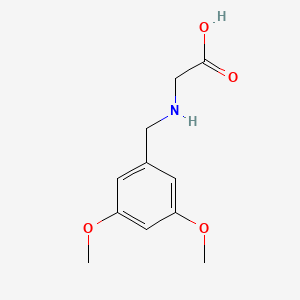
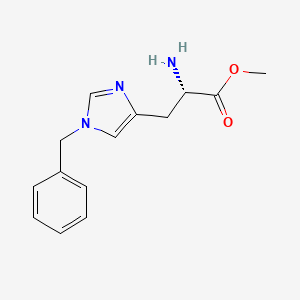
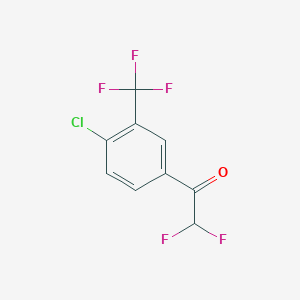
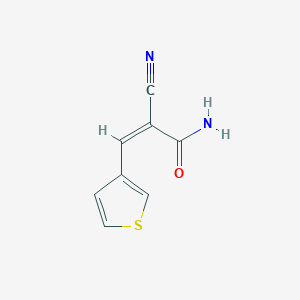

![5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde](/img/structure/B13564213.png)
![(1R,2R)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13564231.png)
